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molecular formula C6H13ClN2O B8480352 6-Methyl-1,4-diazepan-5-one hydrochloride

6-Methyl-1,4-diazepan-5-one hydrochloride

Cat. No. B8480352
M. Wt: 164.63 g/mol
InChI Key: KVLLPPAKTGBUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07632829B2

Procedure details

6-Methyl-5-oxo-[1,4]diazepane-1-carboxylic acid tert-butyl ester (42 mg, 0.18 mmol) was suspended in hydrogen chloride solution (4 M in 1,4-dioxane, 0.5 ml) and stirred at room temperature for 4 h, then volatile material was removed by distillation, to afford the title compound (29 mg, 96%). Colorless gum, MS: 129.1 ([M−Cl]+).
Quantity
42 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:14][CH:13]([CH3:15])[C:12](=[O:16])[NH:11][CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:17]>>[ClH:17].[CH3:15][CH:13]1[CH2:14][NH:8][CH2:9][CH2:10][NH:11][C:12]1=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
42 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNC(C(C1)C)=O
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
volatile material was removed by distillation

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl.CC1C(NCCNC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 29 mg
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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